molecular formula C19H35NOS2 B14458599 2-Thiazolidinethione, 3-(1-oxohexadecyl)- CAS No. 74058-64-3

2-Thiazolidinethione, 3-(1-oxohexadecyl)-

Cat. No.: B14458599
CAS No.: 74058-64-3
M. Wt: 357.6 g/mol
InChI Key: ZJTKQOXRNHAWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidinethione, 3-(1-oxohexadecyl)- is a heterocyclic compound that contains a thiazolidine ring with a thione group and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxohexadecyl)- typically involves the reaction of thiazolidine-2-thione with a fatty acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxohexadecyl)- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the aliphatic chain can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinethione derivatives.

Scientific Research Applications

2-Thiazolidinethione, 3-(1-oxohexadecyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexadecyl)- involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid . This inhibition can help in the treatment of conditions like hyperuricemia and gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 3-(1-oxohexadecyl)- is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to simpler thiazolidinethione derivatives. This structural feature can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-16-17-23-19(20)22/h2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTKQOXRNHAWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434354
Record name 2-Thiazolidinethione, 3-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-64-3
Record name 2-Thiazolidinethione, 3-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.